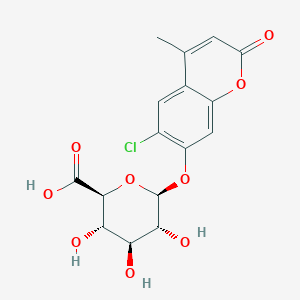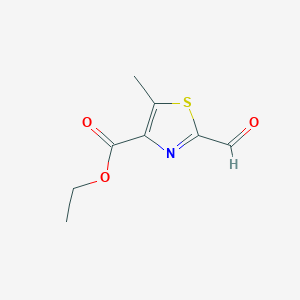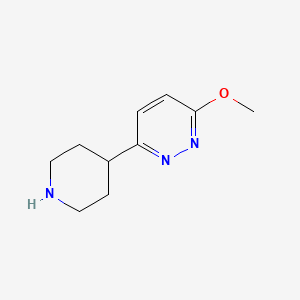
3-Methoxy-6-(piperidin-4-yl)pyridazine
概要
説明
3-Methoxy-6-(piperidin-4-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group at the 3-position and a piperidin-4-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(piperidin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyridazine ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyridazine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-Methoxy-6-(piperidin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridazine or tetrahydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
3-Methoxy-6-(piperidin-4-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: It may be used in the study of biological pathways and mechanisms due to its interaction with specific molecular targets.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 3-Methoxy-6-(piperidin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-4-yl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-Methoxy-6-(piperidin-4-yl)pyridazine: Contains a methoxy group and a piperidin-4-yl group on the pyridazine ring.
3-Methoxy-6-(piperidin-4-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-Methoxy-6-(piperidin-4-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its pyridazine ring provides a different electronic environment compared to pyrimidine or pyrazine rings, potentially leading to unique reactivity and interactions with molecular targets.
特性
IUPAC Name |
3-methoxy-6-piperidin-4-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEOAOWOZZDUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)




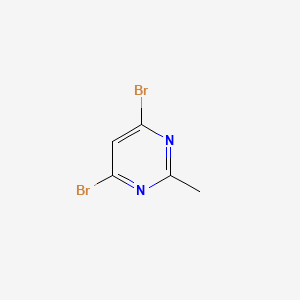
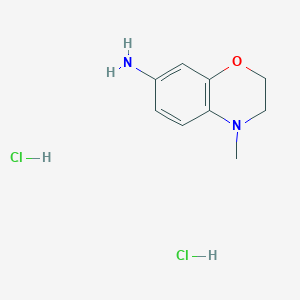


![4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
